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Compound of Interest

Compound Name: 6-Ethylnicotinic acid

CAS No.: 802828-81-5

Cat. No.: B2595150

Get Quote

Executive Summary
6-Ethylnicotinic acid (CAS 802828-81-5) represents a critical pharmacophore in the

development of receptor-specific ligands and metabolic modulators.[1] As a derivative of

nicotinic acid (Vitamin B3), its substitution at the 6-position introduces steric and lipophilic

modifications that significantly alter receptor binding affinity (e.g., GPR109A) and metabolic

stability compared to its parent compound.[1]

This guide provides a definitive protocol for the structural proof and physicochemical

characterization of 6-Ethylnicotinic acid.[1] It moves beyond standard spectral listing to

address the specific challenge of differentiating regioisomers (e.g., 5-ethyl vs. 6-ethyl) and

establishing a self-validating analytical workflow.

Chemical Identity & Synthetic Context
Understanding the origin of the sample is prerequisite to characterization, as it dictates the

impurity profile.[1]

IUPAC Name: 6-Ethylpyridine-3-carboxylic acid[1]
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Molecular Formula: C

H

NO

[2][3]

Molecular Weight: 151.16 g/mol [3]

Structure:

Core: Pyridine ring[4]

Substituents: Carboxylic acid at C3; Ethyl group at C6.

Synthetic Implication: Common synthesis involves the oxidation of 2-ethyl-5-methylpyridine or

the hydrolysis of ethyl 6-ethylnicotinate.[1] Critical impurities often include 6-methylnicotinic

acid (incomplete alkylation/wrong starting material) or isocinchomeronic acid (over-oxidation).

The analytical strategy must resolve these specific byproducts.

Structural Elucidation: The Multi-Modal Workflow
The primary challenge in characterizing substituted pyridines is conclusively assigning the

substitution pattern. Mass spectrometry confirms the formula, but NMR is required to prove the

2,5-substitution pattern relative to the nitrogen (positions 3 and 6).[1]

High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and degree of unsaturation.

Method: ESI-QTOF in Positive Ion Mode (

).

Theoretical m/z: 152.0712

Fragmentation Logic:

Look for neutral loss of H
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O (18 Da) or CO (28 Da) from the carboxylic acid.

Look for tropylium-like rearrangement ions characteristic of alkyl-pyridines.[1]

Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group integrity (Acid vs. Ester vs. Amide).

Key Diagnostic Bands:

3300–2500 cm

(Broad): O-H stretch of carboxylic acid (dimer).

1680–1710 cm

(Strong): C=O stretching (Aromatic acid).

1590–1600 cm

: C=N / C=C pyridine ring breathing.

Nuclear Magnetic Resonance (NMR) – The Definitive
Proof
This is the critical step. You must differentiate 6-ethylnicotinic acid from its isomers (e.g., 5-

ethylnicotinic acid).[1]

Solvent: DMSO-

(prevents exchange of acidic protons and provides clear aromatic resolution).

H NMR Prediction & Assignment Logic:
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Proton

Chemical Shift
(

)

Multiplicity
Coupling (

)

Structural
Logic
(Causality)

H-2 9.00 – 9.15 ppm Singlet (d) Hz

Deshielded:

to Nitrogen,

to COOH.[1]

Isolated singlet

confirms C3/C6

substitution.

H-4 8.10 – 8.25 ppm Doublet (dd) Hz

Deshielded:

to Nitrogen,

to COOH.[1]

Shows strong

ortho coupling to

H-5.[1]

H-5 7.30 – 7.45 ppm Doublet Hz

Shielded:

to Nitrogen,

to COOH.[1]

Ortho coupling to

H-4 is the

"fingerprint" of

3,6-substitution.

[1]

-CH

-
2.80 ppm Quartet Hz

Benzylic

methylene.[1]

-CH 1.25 ppm Triplet Hz Terminal methyl.
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Critical Distinction: If this were 5-ethylnicotinic acid, H-4 and H-6 would show meta coupling (

Hz) rather than the strong ortho coupling (

Hz) seen between H-4 and H-5 in the 6-ethyl isomer.[1]

C NMR & 2D Correlations:
HMBC (Heteronuclear Multiple Bond Correlation): This is the "self-validating" step.

The Ethyl -CH

- protons must show a strong 3-bond correlation to C-5 and C-2 (weak) or C-6 (direct).[1]

Correlation Check: If the Ethyl -CH

- correlates to a carbon that has no proton attached (C-6) and a carbon with a doublet
proton (C-5), the structure is confirmed.[1]

Visualization: Elucidation Workflow
The following diagram illustrates the logical flow from crude synthesis to certified structure,

highlighting the decision gates.
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Spectral Validation Suite

Crude 6-Ethylnicotinic Acid

Recrystallization / Prep-HPLC

HRMS (ESI+)
Target: 152.0712 m/z

1H NMR (DMSO-d6)
Check J(4,5) ~8Hz

Ortho Coupling (8Hz) Present?

HMBC
Ethyl-Ring Correlation

Physicochemical Profiling
(pKa, LogP, DSC) Yes

REJECT: Isomer Detected
(Likely 5-Ethyl)

No (Meta coupling only)

Click to download full resolution via product page

Figure 1: Decision-tree workflow for the structural confirmation of 6-Ethylnicotinic acid,

emphasizing the NMR coupling constant checkpoint.

Physicochemical Characterization
Once the structure is confirmed, the molecule must be characterized for pharmaceutical utility.

[1]

Acid Dissociation Constants (pKa)
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Nicotinic acid derivatives are zwitterionic. The 6-ethyl group is an electron-donating group

(EDG), which will subtly alter the pKa values compared to unsubstituted nicotinic acid.[1]

pKa 1 (Pyridine Nitrogen): ~4.9 – 5.1 (Protonated form). The ethyl group increases electron

density on the ring, making the nitrogen slightly more basic than nicotinic acid (pKa 4.85).

pKa 2 (Carboxylic Acid): ~4.8 (Neutral to Anionic).

Protocol: Potentiometric titration using a standardized NaOH solution (0.1 N) in

water/methanol (if solubility is low).

Lipophilicity (LogP/LogD)
The ethyl group significantly increases lipophilicity, improving membrane permeability

compared to nicotinic acid.

Predicted LogP: ~1.2 – 1.5 (Nicotinic acid is ~0.3).

Method: Shake-flask method (Octanol/Water) or HPLC retention time correlation against

standards.

Thermal Analysis (DSC/TGA)
Melting Point: Expected range 160°C – 190°C (Experimental verification required; 6-

methylnicotinic acid melts ~210°C; ethyl derivatives typically melt lower due to crystal

packing disruption).

Protocol: Differential Scanning Calorimetry (DSC). Heat at 10°C/min from 40°C to 250°C.

Look for a sharp endotherm (melting) and check for degradation (exotherms) immediately

following.

Quality Control: HPLC Method
To ensure batch-to-batch consistency, a robust HPLC method is required.[1]

Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
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Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress ionization of

COOH).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 15 minutes.

Detection: UV at 260 nm (Pyridine

transition).

Flow Rate: 1.0 mL/min.

Self-Validating Check: Inject a mixture of Nicotinic Acid and 6-Ethylnicotinic Acid.[1] The 6-

Ethyl derivative must elute later due to the hydrophobic ethyl chain. If they co-elute, the

gradient is too strong (reduce %B).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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